1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Overview
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound It features a unique structure that combines oxadiazole, triazolopyridazine, and diazepane moieties
Preparation Methods
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates with the diazepane ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including as an HER2 inhibitor.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The molecular pathways involved include the inhibition of downstream signaling pathways that promote cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c1-15(2)20-23-19(31-27-20)14-28-9-4-10-29(12-11-28)18-7-6-17-24-25-21(30(17)26-18)16-5-3-8-22-13-16/h3,5-8,13,15H,4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOLJSUKODZDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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